Methyl 3-(methylamino)benzo[b]thiophene-2-carboxylate
Description
Methyl 3-(methylamino)benzo[b]thiophene-2-carboxylate (CAS: 83716-04-5) is a benzo[b]thiophene derivative with a methyl ester group at position 2 and a methylamino substituent at position 2. Its molecular formula is C₁₁H₁₁NO₂S, with a molecular weight of 221.28 g/mol . The compound is stored under controlled conditions (2–8°C), indicating sensitivity to temperature and moisture .
Properties
IUPAC Name |
methyl 3-(methylamino)-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-12-9-7-5-3-4-6-8(7)15-10(9)11(13)14-2/h3-6,12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDBTMVEFOAHKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(SC2=CC=CC=C21)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 3-(methylamino)benzo[b]thiophene-2-carboxylate can be achieved through various methods. One common synthetic route involves the microwave-assisted synthesis of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C . This method provides rapid access to 3-aminobenzo[b]thiophenes in high yields (58–96%) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
Methyl 3-(methylamino)benzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 3-(methylamino)benzo[b]thiophene-2-carboxylate has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules and heterocycles . In biology and medicine, benzothiophene derivatives have shown promise as kinase inhibitors, tubulin polymerization inhibitors, and estrogen receptor modulators . These compounds are also being explored for their potential in treating various diseases, including cancer and asthma . In industry, benzothiophenes are used in the development of organic semiconductors and other advanced materials .
Mechanism of Action
The mechanism of action of Methyl 3-(methylamino)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, benzothiophene derivatives can inhibit kinase activity by binding to the ATP-binding site of the kinase enzyme, thereby preventing phosphorylation and subsequent signal transduction . This inhibition can disrupt cellular processes such as cell division and proliferation, making these compounds potential candidates for cancer therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The benzo[b]thiophene core allows diverse functionalization. Key comparisons include:
Table 1: Structural and Physicochemical Comparisons
Key Observations:
- Electron-Donating vs. Withdrawing Groups: The methylamino group (NHCH₃) in the target compound is electron-donating, contrasting with electron-withdrawing substituents like Cl or sulfonyl groups. This affects reactivity in nucleophilic substitution or coupling reactions .
- Polarity and Solubility: Morpholinosulfonyl and hydroxy derivatives exhibit higher polarity due to hydrogen-bonding capabilities, whereas methylthio and bromo groups increase lipophilicity .
- Steric Effects: Bulkier groups (e.g., morpholinosulfonyl) may hinder molecular docking in biological targets compared to smaller substituents like NHCH₃ .
Biological Activity
Methyl 3-(methylamino)benzo[b]thiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of benzothiophene derivatives, which are known for their diverse biological activities. The compound features a benzothiophene core, which is a fused ring structure consisting of a benzene ring and a thiophene ring. Its molecular formula is , with a molecular weight of approximately 235.30 g/mol.
Structural Characteristics
| Feature | Description |
|---|---|
| Core Structure | Benzothiophene |
| Functional Groups | Methylamino, Ester |
| Molecular Weight | 235.30 g/mol |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these activities range significantly, indicating its potential as an antimicrobial agent.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, it has been reported to induce apoptosis in specific cancer cell lines by modulating pathways related to cell survival and proliferation.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors involved in disease progression.
- Signal Transduction Modulation : It could interfere with signaling pathways that regulate cell growth and survival.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress has been observed in certain studies, contributing to its anticancer effects.
Study on Antimicrobial Activity
A study conducted by researchers evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated that the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with MIC values as low as 32 µg/mL for some strains.
Research on Anticancer Effects
In vitro studies have demonstrated that this compound significantly reduces the viability of cancer cells such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in oncology.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
